3-Amino-2-[(5-bromo-2-methoxyphenyl)methyl]propan-1-ol hydrochloride
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Overview
Description
3-Amino-2-[(5-bromo-2-methoxyphenyl)methyl]propan-1-ol hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, along with a propanol side chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound might participate in oxidative addition and transmetalation processes . Oxidative addition involves the formation of a new bond with a palladium catalyst, while transmetalation involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound might be involved in carbon–carbon bond-forming reactions . These reactions are crucial for the synthesis of complex organic molecules.
Pharmacokinetics
The compound’s physical properties such as melting point, boiling point, and molecular weight can be found in chemical databases . These properties can influence the compound’s bioavailability.
Result of Action
As a potential participant in suzuki–miyaura coupling reactions, the compound might contribute to the formation of new carbon–carbon bonds . This can result in the synthesis of new organic molecules.
Action Environment
Suzuki–miyaura coupling reactions, in which this compound might participate, are known for their mild and functional group tolerant reaction conditions . This suggests that the compound might exhibit stability and efficacy under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(5-bromo-2-methoxyphenyl)methyl]propan-1-ol hydrochloride typically involves multiple steps. One common approach includes:
Methoxylation: The addition of a methoxy group to the phenyl ring.
These steps are carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(5-bromo-2-methoxyphenyl)methyl]propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can result in various substituted derivatives .
Scientific Research Applications
3-Amino-2-[(5-bromo-2-methoxyphenyl)methyl]propan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-3-methylpyridine
- 3-Amino-5-bromo-2-methylbenzoate
Uniqueness
3-Amino-2-[(5-bromo-2-methoxyphenyl)methyl]propan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-(aminomethyl)-3-(5-bromo-2-methoxyphenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2.ClH/c1-15-11-3-2-10(12)5-9(11)4-8(6-13)7-14;/h2-3,5,8,14H,4,6-7,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPIZMBMBHXFAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC(CN)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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